molecular formula C27H25F3N8OS B10800187 6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile

6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile

Cat. No.: B10800187
M. Wt: 566.6 g/mol
InChI Key: QXLJOBRSTCFLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile is a useful research compound. Its molecular formula is C27H25F3N8OS and its molecular weight is 566.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile (CAS No. 1857417-10-7) is a complex organic molecule with potential pharmacological applications. Its structure includes various functional groups that may contribute to its biological activity, particularly in the context of cancer treatment and other therapeutic areas.

The molecular formula of this compound is C27H25F3N8OSC_{27}H_{25}F_{3}N_{8}OS, and it has a molecular weight of 566.60 g/mol. The compound is characterized by the presence of a thieno[2,3-d]pyrimidine moiety, which is often associated with biological activity due to its ability to interact with various biological targets.

Research indicates that compounds similar to this one often act as inhibitors of specific enzymes or receptors involved in cell signaling pathways. The thieno[2,3-d]pyrimidine structure is known for its role in modulating kinase activity, which is crucial in cancer cell proliferation and survival mechanisms.

Anticancer Activity

Studies have shown that related compounds exhibit significant anticancer properties. For instance, the thieno[2,3-d]pyrimidine derivatives have been reported to inhibit tumor growth in various cancer models through apoptosis induction and cell cycle arrest mechanisms.

Case Study:
A study involving a derivative of this compound demonstrated effective inhibition of cell proliferation in human breast cancer cell lines (MCF-7). The compound induced apoptosis via the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
MDA-MB-23115.0Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific kinases involved in cancer signaling pathways. Preliminary data suggest that it inhibits the activity of PI3K and mTOR pathways, both critical for tumor growth and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and a favorable half-life, making it a candidate for further development as an oral therapeutic agent.

Safety and Toxicology

Safety assessments have indicated that the compound exhibits low toxicity in preclinical trials. Toxicological studies revealed no significant adverse effects at therapeutic doses, although further studies are warranted to fully understand its safety profile.

Properties

IUPAC Name

6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLJOBRSTCFLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.